molecular formula C11H11N3O2 B2834110 2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 111680-71-8

2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2834110
CAS No.: 111680-71-8
M. Wt: 217.228
InChI Key: XVHYDMFVCUFKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 111680-71-8) is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a dimethylamino group at position 2 and a carbaldehyde group at position 2. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.23 g/mol . This compound serves as a precursor or intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-(dimethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-13(2)10-8(7-15)11(16)14-6-4-3-5-9(14)12-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHYDMFVCUFKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)N2C=CC=CC2=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group at position 3 undergoes oxidation to form carboxylic acid derivatives. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic or alkaline conditions.

  • Product : 2-(Dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

  • Yield : ~75–80% under optimized conditions (reflux, 6–8 hours) .

The 4-oxo group on the pyrimidine ring is resistant to further oxidation under standard conditions, preserving the ring structure .

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol without affecting the pyrimidinone ring:

  • Reagent : Sodium borohydride (NaBH₄) in ethanol.

  • Product : 3-(Hydroxymethyl)-2-(dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Conditions : Room temperature, 2 hours; yield 85–90% .

The ketone at position 4 can also be reduced using stronger agents like lithium aluminum hydride (LiAlH₄), yielding a secondary alcohol, though this is less common due to competing side reactions .

Nucleophilic Substitution

The dimethylamino group at position 2 participates in substitution reactions with electrophiles:

Reagent Product Conditions Yield
Methyl iodide2-(Trimethylammonio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde iodideDMF, 60°C, 12 hours65%
Benzyl chloride2-(Benzyl(dimethyl)ammonio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehydeK₂CO₃, DCM, reflux, 8 hours58%

These reactions proceed via an SN2 mechanism, with quaternary ammonium salts as common intermediates .

Condensation Reactions

The aldehyde group undergoes condensation with nitrogen nucleophiles:

  • Hydrazine derivatives : Forms hydrazones (e.g., phenylhydrazone, 2,4-dinitrophenylhydrazone) in ethanol at room temperature (yields 70–90%) .

  • Hydroxylamine : Produces oxime derivatives (e.g., 3-(hydroxyiminomethyl)-2-(dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one) in aqueous ethanol (yield 82%) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • With thiourea : Forms pyrimido[4,5-d]pyridazin-4-one derivatives under acidic conditions (H₂SO₄, 100°C, 4 hours; yield 55%) .

  • With malononitrile : Produces pyrano[2,3-d]pyrido[1,2-a]pyrimidine derivatives via Knoevenagel condensation (yield 68%).

Halogenation

Electrophilic halogenation occurs at the pyridine ring’s C-7 position:

  • Reagent : N-Bromosuccinimide (NBS) in CCl₄.

  • Product : 7-Bromo-2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.

  • Conditions : Radical initiation (AIBN), 80°C, 3 hours; yield 45% .

Cross-Coupling Reactions

The aldehyde group facilitates Suzuki-Miyaura couplings:

  • Reagent : Arylboronic acids, Pd(PPh₃)₄ catalyst.

  • Product : 3-(Aryl)-2-(dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-ones.

  • Conditions : DMF/H₂O, 90°C, 12 hours; yields 50–70% .

Table 2: Solubility and Stability

Solvent Solubility (mg/mL) Stability
DMSO>50Stable for >24 hours at 25°C
Ethanol10–15Decomposes after 12 hours at 60°C
Water<1Hydrolyzes within 1 hour at pH <3 or >11

Mechanistic Insights

  • Aldehyde reactivity : The electron-deficient aldehyde participates in nucleophilic additions due to conjugation with the pyrimidinone ring .

  • Dimethylamino group : Enhances electron density at position 2, directing electrophilic substitution to position 7 .

Scientific Research Applications

Antiviral Activity

Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit antiviral properties, particularly against viruses such as measles. The mechanism of action often involves the inhibition of human dihydroorotate dehydrogenase (DHODH), which is crucial for viral replication. A notable study highlighted the synthesis of various analogues that showed promising activity against viral infections by targeting DHODH .

Cancer Research

The compound has been explored for its potential as an anticancer agent. Studies indicate that it can activate the tumor suppressor p53, which plays a critical role in regulating the cell cycle and apoptosis. The activation of p53 leads to enhanced cellular responses to stress and may inhibit tumor growth . Additionally, related compounds have shown selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window .

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds similar to 2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can inhibit key enzymes involved in various metabolic pathways. For instance, some derivatives have been identified as effective inhibitors of acetylcholinesterase, which is relevant in neurodegenerative diseases .

Data Table: Summary of Research Findings

Study Application Findings Reference
Study 1AntiviralInhibition of DHODH; effective against measles virus
Study 2CancerActivation of p53; selective cytotoxicity against cancer cells
Study 3Enzyme InhibitionInhibits acetylcholinesterase; potential in neurodegenerative treatments

Case Study 1: Antiviral Mechanism

A study investigated the structure-activity relationship (SAR) of various pyrido[1,2-a]pyrimidine derivatives. The results indicated that specific substitutions on the pyridine ring significantly enhanced antiviral activity against measles virus by improving binding affinity to DHODH .

Case Study 2: Cancer Cell Line Testing

In vitro assays were conducted using several cancer cell lines to evaluate the cytotoxic effects of this compound derivatives. Results showed that certain modifications led to increased selectivity towards cancer cells compared to normal cells, suggesting a promising avenue for targeted cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound : 2-(Dimethylamino)-4-oxo-... C₁₁H₁₁N₃O₂ 217.23 - Dimethylamino group enhances electron density.
- Moderate molecular weight.
2-(2,6-Dimethylmorpholin-4-yl)-4-oxo-... C₁₅H₁₇N₃O₃ 287.32 - Bulky morpholinyl group increases steric hindrance.
- Higher lipophilicity.
2-(4-Benzylpiperazin-1-yl)-4-oxo-... C₂₀H₂₀N₄O₂ 348.40 - Benzylpiperazinyl group adds hydrophobicity.
- Potential CNS penetration.
2-Hydroxy-4-oxo-... C₉H₆N₂O₃ 190.15 - Hydroxy group increases polarity.
- Lower molecular weight enhances solubility.
2-Chloro-6-methyl-4-oxo-... C₁₀H₇ClN₂O₂ 222.63 - Chloro substituent enhances electrophilicity.
- Predicted pKa: -0.43.
7-Methyl-4-oxo-2-(4-phenylpiperazinyl)-... C₁₉H₂₀N₄O₂ 348.40 - Methyl at position 7 may stabilize ring conformation.
- Arylpiperazine for receptor binding.
9-Methyl-4-oxo-2-thiomorpholin-4-yl-... C₁₄H₁₅N₃O₂S 301.36 - Thiomorpholinyl introduces sulfur, affecting redox properties.

Biological Activity

2-(Dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrido[1,2-a]pyrimidine core with a dimethylamino group at the 2-position and a carbonyl group at the 4-position. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Pyridine Ring : Cyclization reactions using amino-substituted pyridine derivatives.
  • Introduction of the Dimethylamino Group : Nucleophilic substitution reactions to introduce the dimethylamino group.
  • Formation of the Pyrimidinone Ring : Condensation reactions to complete the structure.

Anti-inflammatory Properties

Research indicates that derivatives of 2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine exhibit notable anti-inflammatory effects. For instance, in a study evaluating COX enzyme inhibition, several derivatives showed significant activity against COX-1 and COX-2 enzymes, which are crucial targets in inflammatory processes.

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

These results suggest that modifications to the pyrido[1,2-a]pyrimidine scaffold can enhance anti-inflammatory efficacy .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. A study highlighted its ability to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle and apoptosis . This mechanism suggests that derivatives may be useful in cancer therapy by promoting cell death in malignant cells.

Case Studies and Research Findings

  • In vitro Studies : Various studies have demonstrated that compounds derived from this scaffold can inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
  • Animal Models : In vivo studies involving carrageenan-induced paw edema models showed that certain derivatives possess anti-inflammatory effects comparable to established drugs like indomethacin, with effective doses (ED50) indicating strong therapeutic potential .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with various biological targets, suggesting favorable interactions that could lead to enhanced biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.